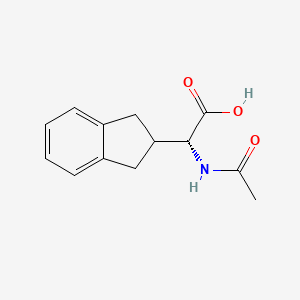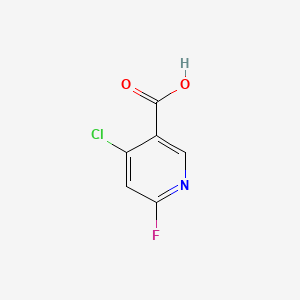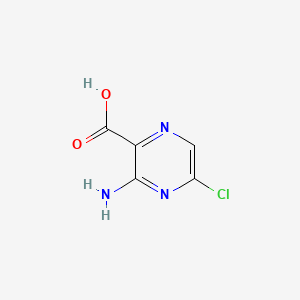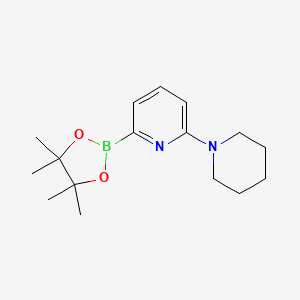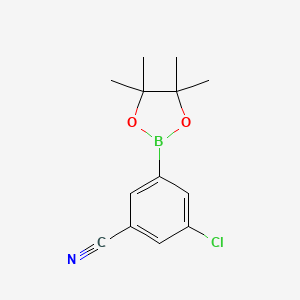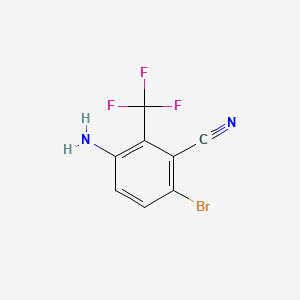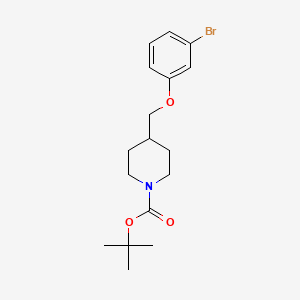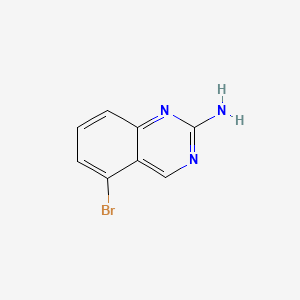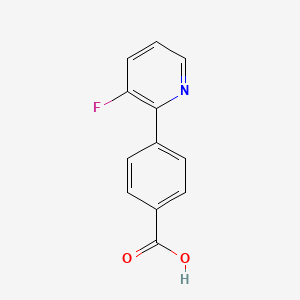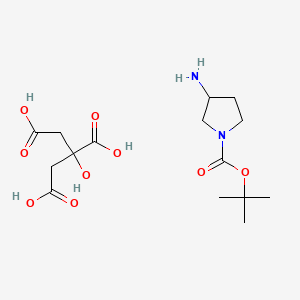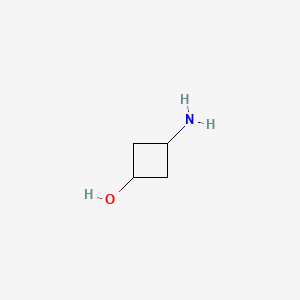
3-Aminocyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminocyclobutanol is an organic compound with the molecular formula C4H9NO. It is a solid crystalline substance that appears as a colorless to white crystalline powder. This compound is soluble in water and various organic solvents. It is known for its hygroscopic nature and its ability to react with carbon dioxide in the air, which necessitates careful storage conditions .
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminocyclobutanol can be synthesized through the hydrogenation of cyclobutanone in the presence of ammonia. The reaction typically involves dissolving cyclobutanone in ethanol, introducing ammonia gas, and then passing hydrogen gas through the mixture. The reaction is carried out under controlled conditions, and the product is purified through distillation and crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and ammonia incorporation. The product is then subjected to rigorous purification steps to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylamines.
Substitution: Halogenated cyclobutanol derivatives.
科学的研究の応用
3-Aminocyclobutanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of biologically active molecules and complex organic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the development of novel therapeutic agents.
作用機序
The mechanism of action of 3-Aminocyclobutanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, influencing cellular processes and metabolic functions .
類似化合物との比較
3-Aminocyclopentanol: Similar in structure but with a five-membered ring.
3-Aminocyclohexanol: Contains a six-membered ring, offering different steric and electronic properties.
Cyclobutanol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Aminocyclobutanol is unique due to its four-membered ring structure combined with an amino and hydroxyl group. This combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical research .
特性
IUPAC Name |
3-aminocyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of 3-Aminocyclobutanol in the synthesis of the described kinase inhibitors?
A1: this compound serves as a crucial building block in the first reported synthetic route for these novel kinase inhibitors. [] The paper describes how this compound reacts with 1,4-dinitroimidazole to create a key intermediate in the synthesis. This highlights the compound's utility in constructing the cis-1,3-disubstituted cyclobutane ring system, a core structural feature of the target kinase inhibitors.
Q2: Were there any alternative synthetic approaches explored that avoided the use of this compound?
A2: Yes, the researchers developed a second, stereoselective synthetic route that bypassed the use of this compound and the potentially hazardous 1,4-dinitroimidazole. [] This alternative method involved a 1,4-addition reaction of 4-nitroimidazole to a cyclobutenone intermediate, offering a potentially safer and more efficient synthetic pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)
